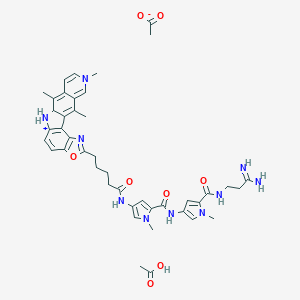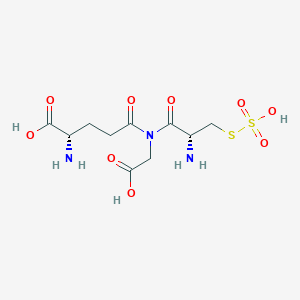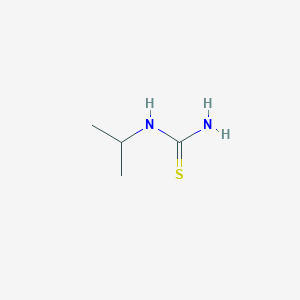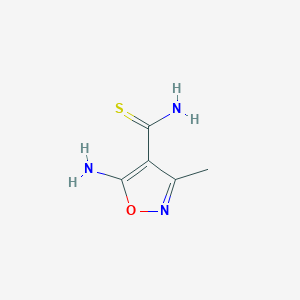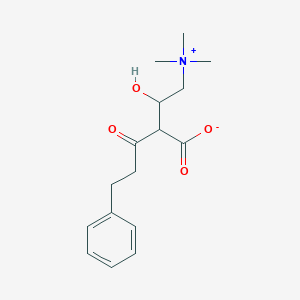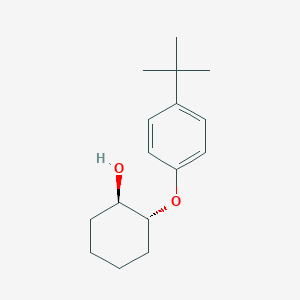
2-(4-tert-Butylphenoxy)cyclohexan-1-ol
Descripción general
Descripción
2-(4-tert-Butylphenoxy)cyclohexan-1-ol is a light to dark amber crystalline solid . It is also known as ICI-176,334 and is a nonsteroidal estrogen antagonist.
Synthesis Analysis
The synthesis of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol involves condensation with phenol and then alkylation . The process starts with phenol and epoxy cyclohexane. Alkylation on benzene rings is performed after condensation. Due to the steric hindrance effect of a substituent namely cyclohexyl, the generation of ortho-alkylation and meta-alkylation isomers is avoided, thereby improving the content of the product .Molecular Structure Analysis
The molecular formula of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is C16H24O2 . The molecular weight is 248.36 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol include condensation and alkylation . The process starts with the condensation of phenol with epoxy cyclohexane. Then, alkylation on benzene rings is performed .Physical And Chemical Properties Analysis
The density of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is 1.036g/cm . The boiling point is 365.7°C at 760 mmHg . The refractive index is 1.529 at 150.7°C .Aplicaciones Científicas De Investigación
Intermediate in Pesticide Production
tBPC is used as an intermediate in the production of propargite, a wide-spectrum organosulfur acaricide . Propargite is effective against various harmful mites and is safe for most natural enemies . It’s used to control harmful mites on crops like cotton, vegetables, apples, citrus, tea, and flowers .
Y4R Positive Allosteric Modulator
tBPC has been identified as a novel potent, selective Y4R (neuropeptide Y4 receptor) positive allosteric modulator . It potentiates Y4R activation in G-protein signaling and arrestin3 recruitment experiments . This could have potential implications in various biological processes and diseases where Y4R is involved.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-tert-butylphenoxy)cyclohexanol, also known as tBPC, is the Y4 receptor . The Y4 receptor is a type of neuropeptide Y receptor, which is a class of G protein-coupled receptors that are involved in a wide range of physiological and pathophysiological processes.
Mode of Action
tBPC acts as a positive allosteric modulator of the Y4 receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand. This results in an increase in the activation of the Y4 receptor, leading to enhanced G-protein signaling and arrestin3 recruitment .
Pharmacokinetics
It is soluble in dmso and ethanol , suggesting that it may have good bioavailability
Result of Action
The activation of the Y4 receptor by tBPC can lead to a variety of cellular effects, depending on the specific cell type and physiological context. These effects could include changes in cell signaling, gene expression, and cellular function. The potentiation of Y4R activation in G-protein signaling and arrestin3 recruitment experiments has been observed .
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIXUILRMBSXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051834 | |
| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light to dark amber crystalline solid; [MSDSonline] | |
| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(4-tert-Butylphenoxy)cyclohexan-1-ol | |
CAS RN |
1942-71-8, 130336-40-2 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can spectroscopic techniques help characterize a compound like tBPC?
A1: Spectroscopic methods are essential for identifying and characterizing compounds. Techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can provide information on:
Q2: What is a phthalocyanine, and how are its properties relevant to material science?
A2: Phthalocyanines are macrocyclic compounds known for their intense blue-green colors and exceptional stability. They find applications in:
- Organic semiconductors: Their electronic properties make them valuable in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. []
Q3: Can you explain the concept of Single-Molecule Magnets (SMMs) discussed in some of the papers?
A3: Single-molecule magnets (SMMs) are individual molecules exhibiting slow magnetic relaxation, potentially enabling high-density data storage. [, ] Lanthanide-based SMMs, like those containing terbium (Tb), are particularly interesting due to their strong magnetic anisotropy. [, ] Researchers are exploring ways to control and manipulate their magnetic properties for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





